molecular formula C12H14O2 B8286945 Ethyl 3-(2-methylphenyl)prop-2-enoate

Ethyl 3-(2-methylphenyl)prop-2-enoate

Cat. No.: B8286945
M. Wt: 190.24 g/mol
InChI Key: FVVNCRMEGJFCPL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 2-methylphenyl substituent at the β-position of the propenoate backbone.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 3-(2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3

InChI Key

FVVNCRMEGJFCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of α,β-unsaturated esters are highly influenced by substituents on the aromatic ring and the ester group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Ethyl 3-(2-methylphenyl)prop-2-enoate and Analogues
Compound Name Substituent (Position) Ester Group Key Properties/Applications Reference
This compound 2-methyl (ortho) Ethyl Moderate lipophilicity; synthetic intermediate -
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxy (para) Ethyl Tyrosinase inhibitor; major metabolite in extracts
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate 4-methyl (para) + cyano Ethyl Precursor for bioactive amides; syn-periplanar conformation
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxy (para) 3-methylbutyl UV filter (IMC); high photostability
Ethyl (2E)-3-(2-chloropyridin-3-yl)acrylate 2-chloro (pyridine) Ethyl Halogenated derivative; potential agrochemical use

Key Observations :

  • Electron-Withdrawing Groups: Cyano-substituted derivatives (e.g., Ethyl 2-cyano-3-(4-methylphenyl)acrylate) show enhanced reactivity in Michael addition reactions due to increased electrophilicity of the α,β-unsaturated system .
  • Ester Group Variation : Bulky ester groups (e.g., 3-methylbutyl in IMC) improve UV absorption profiles for sunscreen applications, whereas ethyl esters are more common in pharmaceutical intermediates .

Preparation Methods

Base-Catalyzed Mechanism

A representative procedure from the Journal of Organic Chemistry involves:

  • Reactants : 2-methylbenzaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq).

  • Catalyst : Piperidine (10 mol%) or triethylamine.

  • Conditions : Reflux in ethanol (80°C, 12–18 h).

  • Yield : 78–84% after silica gel chromatography.

Table 1: Knoevenagel Condensation Variants

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol801884
TriethylamineToluene110672
DBUDMF100468

Solvent-Free Modifications

Microwave-assisted Knoevenagel reactions reduce reaction times to 1–2 hours with comparable yields (75–80%). However, scalability remains limited due to energy input requirements.

Perkin Reaction and Cinnamate Derivatives

The Perkin reaction offers an alternative route via acid-catalyzed condensation of 2-methylbenzaldehyde with acetic anhydride, followed by esterification.

Traditional Perkin Protocol

  • Reactants : 2-methylbenzaldehyde (1.0 eq), acetic anhydride (2.5 eq).

  • Catalyst : Sodium acetate (20 mol%).

  • Conditions : Reflux (140°C, 8 h).

  • Intermediate : 3-(2-methylphenyl)acrylic acid, isolated in 65–70% yield.

  • Esterification : The acid is treated with ethanol and H₂SO₄ (5 mol%) under reflux (78°C, 6 h), achieving 85–90% conversion.

Table 2: Esterification Efficiency

Acid CatalystAlcoholTemperature (°C)Time (h)Yield (%)
H₂SO₄Ethanol78689
p-TsOHMethanol65482
FeCl₃Ethanol70577

Wittig Olefination

The Wittig reaction enables stereoselective synthesis using stabilized ylides. A patent by Aslam describes:

  • Ylide Preparation : Triphenylphosphine (1.1 eq) and ethyl bromoacetate (1.0 eq) in THF under N₂.

  • Coupling : 2-methylbenzaldehyde (1.0 eq) added at 0°C, warmed to room temperature (24 h).

  • Yield : 70–75% E-isomer after column purification.

Key Advantage : High stereocontrol (>95% E selectivity).

Industrial-Scale Transesterification

A Chinese patent outlines a one-step transesterification process optimized for industrial production:

  • Reactants : Ethyl p-methoxycinnamate (1.0 eq), 2-methylphenol (1.5 eq).

  • Catalyst : Sodium ethoxide (5 mol%) in cyclohexane.

  • Conditions : 40–60°C, 4 h, followed by flash evaporation (110–125°C) for purification.

  • Yield : 97.2% with >99.98% purity.

Table 3: Industrial Process Parameters

ParameterValue
Catalyst Loading5 mol% NaOEt
SolventCyclohexane
Reaction Time4 h
Flash Evaporation110–125°C, 10 mmHg

Catalytic Innovations

Iron(III) Chloride-Mediated Esterification

FeCl₃ (5 mol%) in ethanol achieves 77% yield at 70°C, minimizing side reactions compared to H₂SO₄.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) in supercritical CO₂ enables eco-friendly synthesis (65% yield, 50°C, 24 h).

Comparative Analysis of Methods

Table 4: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel72–8490–95ModerateHigh
Perkin/Esterification85–9088–92HighLow
Wittig70–75>95LowVery High
Transesterification97.2>99.98HighModerate

Q & A

Q. How can mass spectrometry (MS) challenges, such as isomer differentiation or fragmentation pathway ambiguity, be addressed for this compound?

  • Methodological Answer : Use high-resolution MS (HRMS) to distinguish between isomers (e.g., E/Z configurations) based on exact mass. Perform tandem MS/MS to study fragmentation pathways (e.g., retro-Diels-Alder cleavages). Compare experimental fragmentation patterns with computational predictions (e.g., using Mass Frontier software) .

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